3',3''-Dihydroxy Repaglinide

Metabolite identification Mass spectrometry Reference standard characterization

As a dihydroxylated repaglinide metabolite, 3',3''-Dihydroxy Repaglinide serves as a critical reference standard for CYP2C8-mediated drug-drug interaction (DDI) studies and pharmaceutical impurity profiling. Its isobaric relationship with the M0-OH metabolite demands authenticated material for unambiguous LC-HRMS identification. - Enables accurate CYP2C8 phenotyping; resolves 4'-hydroxyrepaglinide from legacy 3'-hydroxy assignments. - Essential for HPLC/UPLC method validation per USP/EP impurity limits (≤0.1%). - Supports pharmacogenetic studies of SLCO1B1 and CYP2C8 variant pharmacokinetics.

Molecular Formula C27H36N2O6
Molecular Weight 484.593
CAS No. 1391053-04-5
Cat. No. B586817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',3''-Dihydroxy Repaglinide
CAS1391053-04-5
Synonyms2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-hydroxymethylbutyl]amino]-2-oxoethyl]benzoic Acid; 
Molecular FormulaC27H36N2O6
Molecular Weight484.593
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)(C)O)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
InChIInChI=1S/C27H36N2O6/c1-4-35-24-14-18(11-12-21(24)26(32)33)15-25(31)28-22(16-27(2,3)34)20-9-5-6-10-23(20)29-13-7-8-19(30)17-29/h5-6,9-12,14,19,22,30,34H,4,7-8,13,15-17H2,1-3H3,(H,28,31)(H,32,33)
InChIKeyBNUWWPKVNAJZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',3''-Dihydroxy Repaglinide Overview


3',3''-Dihydroxy Repaglinide (CAS 1391053-04-5) is a dihydroxylated metabolite of the meglitinide-class insulin secretagogue repaglinide, bearing hydroxyl groups at both the 3'-position of the piperidine ring and the 3''-position of the isopropyl moiety [1]. With a molecular formula of C₂₇H₃₆N₂O₆ and molecular weight of 484.58 g/mol, this compound is structurally distinct from both the parent drug repaglinide (C₂₇H₃₆N₂O₄, MW 452.59) and the mono-hydroxylated metabolite 3'-Hydroxy Repaglinide (C₂₇H₃₆N₂O₅, MW 468.60) . It is catalogued as a repaglinide impurity and metabolite reference standard by major suppliers including Toronto Research Chemicals (TRC; catalogue D453335), and is utilized in pharmaceutical quality control, metabolite identification, and CYP2C8-mediated drug-drug interaction (DDI) studies [2]. The compound shares an isobaric relationship (identical nominal mass) with the M0-OH metabolite, necessitating high-resolution analytical discrimination for unambiguous identification [1].

Why 3',3''-Dihydroxy Repaglinide Cannot Be Substituted


Generic substitution with repaglinide or its mono-hydroxylated metabolite 3'-Hydroxy Repaglinide is analytically and pharmacologically invalid for applications requiring 3',3''-Dihydroxy Repaglinide. The compound's dual hydroxylation (piperidine 3'-OH plus isopropyl 3''-OH) confers distinct physicochemical properties—including increased hydrogen bond donor count (4 vs. 3 in 3'-Hydroxy Repaglinide and 2 in repaglinide), higher topological polar surface area (119 Ų vs. lower values for less hydroxylated analogs), and altered LogP (predicted 3.10)—that directly impact chromatographic retention, mass spectrometric fragmentation, and solubility [1]. Furthermore, the 2025 structural revision by Sharma et al. demonstrated that the authentic CYP2C8-generated hydroxy metabolite is 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide, meaning that compounds labeled as 3'-hydroxy or 3',3''-dihydroxy derivatives represent structurally distinct entities that cannot be used interchangeably as CYP2C8 activity probes without risking erroneous structure-activity assignments [2]. The isobaric relationship between 3',3''-Dihydroxy Repaglinide and the mono-hydroxylated isopropyl metabolite M0-OH (both C₂₇H₃₆N₂O₆, MW 484.6) further demands that only the correctly characterized reference standard be employed for unambiguous identification [1].

3',3''-Dihydroxy Repaglinide Differentiation Evidence


Molecular Weight Differentiation

3',3''-Dihydroxy Repaglinide (C₂₇H₃₆N₂O₆) carries one additional oxygen atom relative to 3'-Hydroxy Repaglinide (C₂₇H₃₆N₂O₅) and two additional oxygen atoms relative to the parent drug repaglinide (C₂₇H₃₆N₂O₄). This results in a molecular weight increase of 16.0 Da over the mono-hydroxy metabolite and 32.0 Da over repaglinide, providing unambiguous mass spectrometric differentiation . The hydrogen bond donor count increases from 2 (repaglinide) to 3 (3'-Hydroxy Repaglinide) to 4 (3',3''-Dihydroxy Repaglinide), while the hydrogen bond acceptor count increases from 4 to 5 to 7 across the same series, directly impacting reversed-phase chromatographic retention and hydrophilic interaction chromatography behavior [1].

Metabolite identification Mass spectrometry Reference standard characterization

Isobaric Discrimination vs. M0-OH

3',3''-Dihydroxy Repaglinide shares the identical molecular formula (C₂₇H₃₆N₂O₆) and nominal mass (484.6 Da) with repaglinide M0-OH, which is hydroxylated solely on the isopropyl moiety. According to Bidstrup et al. (2003), M0-OH was identified as a minor metabolite distinct from M4 (piperidine-hydroxylated), and the dihydroxy compound bearing hydroxylation at both positions represents a further oxidation product [1]. The 2025 structural revision by Sharma et al. demonstrated that definitive discrimination of regioisomeric hydroxy-repaglinide species requires 2D heteronuclear single quantum correlation (HSQC) NMR conducted at low temperature, as high-resolution mass spectrometry alone cannot distinguish these isobaric species [2]. The correct structural assignment is essential because only the 4'-hydroxy (not 3'-hydroxy) piperidine metabolite is generated by CYP2C8, meaning the 3',3''-dihydroxy compound must be chromatographically resolved from the authentic CYP2C8 product to avoid misassignment of metabolic pathways [2].

Structural elucidation NMR spectroscopy Isobaric metabolite discrimination

CYP2C8 Specificity for M4 Pathway

The M4 hydroxylation pathway on the piperidine ring system—the metabolic route producing the 3'-hydroxy intermediate en route to 3',3''-Dihydroxy Repaglinide—displays profound enzyme selectivity. In recombinant CYP2C8 Supersomes™, the rate of M4 formation was 2.5 pmol·min⁻¹·pmol⁻¹ CYP, compared to only 0.1 pmol·min⁻¹·pmol⁻¹ CYP in recombinant CYP3A4 Supersomes™, representing a 25-fold difference in intrinsic formation rate [1]. Säll et al. (2012) further quantified this selectivity through clearance ratios: the M1/M4 formation ratio was 60 in recombinant CYP3A4 versus 0.05 in recombinant CYP2C8—a 1,200-fold inversion of metabolic preference between the two enzymes [2]. The M4 metabolic pathway is consequently recommended by the U.S. FDA as a specific CYP2C8 probe for clinical DDI assessment [2]. This enzyme selectivity directly determines which dihydroxy metabolite species (3',3''-dihydroxy vs. 4'-hydroxy) accumulates under different CYP inhibition or induction scenarios.

CYP2C8 probe substrate Drug-drug interaction Enzyme phenotyping Recombinant CYP kinetics

SLCO1B1-Dependent M4 Disposition

The disposition of repaglinide hydroxy metabolites is differentially affected by the SLCO1B1 c.521T>C polymorphism encoding the hepatic uptake transporter OATP1B1. Kalliokoski et al. (2008) demonstrated that the AUC₀₋∞ of the M4 metabolite was 81% larger (P = 0.002) in participants with the SLCO1B1 c.521CC genotype compared with the c.521TT reference genotype [1]. In contrast, M1 pharmacokinetics showed no significant difference across SLCO1B1 genotypes, demonstrating that the M4 pathway—and by extension its further oxidized dihydroxy product—is selectively sensitive to hepatic uptake transporter activity. Additionally, co-administration of cyclosporine (an OATP1B1 inhibitor) increased urinary excretion of M4 by 5.0-fold (P < 0.001) [2], confirming that the M4 metabolite series is uniquely dependent on OATP1B1-mediated hepatic uptake for subsequent metabolism and clearance.

Pharmacogenetics SLCO1B1 polymorphism Hepatic uptake transport Metabolite AUC

4'-Hydroxyrepaglinide: Authentic CYP2C8 Product

A landmark 2025 study by Sharma et al. unequivocally demonstrated that the CYP2C8-generated hydroxy metabolite of repaglinide is 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide as reported in the literature for over two decades [1]. Using biosynthesized metabolite isolated from recombinant CYP2C8 incubations and analyzed by high-resolution mass spectrometry with low-temperature 2D HSQC NMR, the authors established Michaelis constants (Kₘ) of 10.2 μM in pooled human liver microsomes and 5.4 μM in recombinant CYP2C8 for the authentic 4'-hydroxylation reaction [1]. This correction means that 3',3''-Dihydroxy Repaglinide—which bears a 3'-hydroxy group on the piperidine ring—is NOT the primary CYP2C8 product but rather a distinct chemical entity that may arise from secondary metabolism or non-enzymatic oxidation. Any laboratory using repaglinide hydroxy metabolite standards for CYP2C8 activity calibration must ensure they are using the correct 4'-hydroxy regioisomer, not the 3'-hydroxy or 3',3''-dihydroxy derivative, to avoid systematic inaccuracy in enzyme activity measurements [1].

Structural misassignment correction CYP2C8 biomarker 2D NMR structural elucidation Metabolite standard certification

Certified Reference Standard Availability

3',3''-Dihydroxy Repaglinide is commercially available as a certified reference standard from Toronto Research Chemicals (TRC catalogue D453335) with defined purity specifications (typically ≥95%) and supporting Certificate of Analysis (COA) documentation suitable for ANDA and DMF regulatory submissions [1]. USP and EP monographs for repaglinide require individual impurity quantification at thresholds of ≤0.1% for any individual unspecified impurity and ≤0.5% total impurities [2]. The availability of a fully characterized dihydroxy impurity standard enables compliance with ICH Q3A/Q3B guidelines for impurity profiling in both drug substance and drug product. Unlike generic repaglinide or in-house synthesized metabolite preparations, the certified reference standard provides traceable purity, documented storage conditions, and batch-specific analytical data including HPLC chromatograms, MS spectra, and NMR assignments necessary for method validation [1].

Pharmaceutical impurity profiling Reference standard certification ANDA/DMF submission Regulatory compliance

Applications of 3',3''-Dihydroxy Repaglinide


CYP2C8 Phenotyping and DDI Studies

In CYP2C8 phenotyping assays using repaglinide as a probe substrate, accurate quantification of the hydroxy metabolite profile—including 4'-hydroxyrepaglinide, 3'-hydroxyrepaglinide, and the dihydroxy species—is essential. The 2025 structural revision demonstrating that CYP2C8 generates 4'-hydroxyrepaglinide rather than 3'-hydroxyrepaglinide [1] means that laboratories must employ 3',3''-Dihydroxy Repaglinide as a distinct calibrator to ensure chromatographic resolution from the authentic CYP2C8 product. The 25-fold higher M4 formation rate in CYP2C8 versus CYP3A4 Supersomes™ and the 1,200-fold M1/M4 clearance ratio inversion between CYP3A4 and CYP2C8 [2] underscore the need for enzyme-selective metabolite standards in reaction phenotyping and DDI perpetrator screening.

Repaglinide Impurity Profiling

Regulatory pharmacopoeias (USP, EP) mandate the identification and quantification of repaglinide-related impurities at levels ≤0.1% for individual unspecified impurities [1]. 3',3''-Dihydroxy Repaglinide, as a characterized dihydroxy impurity standard, is essential for HPLC/UPLC method development, system suitability testing, and impurity marker identification in stability studies. The compound's distinct molecular weight (484.58 vs. 468.60 for 3'-Hydroxy Repaglinide) and unique chromatographic retention arising from dual hydroxylation enable its use as a resolution marker to validate that the analytical method adequately separates all hydroxy-metabolite impurities from the repaglinide parent peak.

SLCO1B1 and CYP2C8 Pharmacogenetics

Clinical pharmacogenetic studies have demonstrated that the M4 metabolite AUC increases by 81% in SLCO1B1 c.521CC homozygotes compared to c.521TT reference subjects (P = 0.002), while M1 pharmacokinetics remain unaffected [1]. 3',3''-Dihydroxy Repaglinide, as a further metabolite in the M4 pathway, serves as a secondary endpoint standard in pharmacokinetic studies investigating the combined impact of hepatic uptake transporter (OATP1B1) and metabolic enzyme (CYP2C8) polymorphisms on repaglinide disposition. The differential sensitivity of M4-pathway metabolites versus M1 to both SLCO1B1 and CYP2C8 genetic variation [2] makes the dihydroxy standard valuable for mechanistic pharmacokinetic modeling.

HRMS Metabolite Identification

In untargeted metabolomics and metabolite identification studies using LC-HRMS, 3',3''-Dihydroxy Repaglinide serves as a critical reference standard for distinguishing isobaric hydroxy metabolites. Because M0-OH and 3',3''-Dihydroxy Repaglinide share identical elemental composition (C₂₇H₃₆N₂O₆) and nominal mass (484.6 Da), only comparison with an authenticated reference standard enables definitive structural assignment by retention time matching and MS/MS fragmentation pattern comparison [1]. This is particularly relevant given the 2025 demonstration that 2D NMR was required to correct the decades-old misassignment of the CYP2C8 hydroxy metabolite structure [2], highlighting that mass spectrometry alone is insufficient for regioisomeric differentiation in this compound class.

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